![molecular formula C11H13IN4O3 B3068901 (2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 908130-61-0](/img/structure/B3068901.png)
(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Übersicht
Beschreibung
(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C11H13IN4O3 and its molecular weight is 376.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives play a crucial role in the development of therapeutic agents due to their wide range of biological activities. The pyrimidine core is a key structural feature in many drugs aimed at treating various diseases. Research developments in pyrimidine chemistry have led to the synthesis of compounds with anti-inflammatory, anti-cancer, antimicrobial, and antiviral properties, among others (Rashid et al., 2021). The versatility of the pyrimidine scaffold allows for the development of compounds with targeted biological activities by modifying the substituents on the pyrimidine ring.
Pyrimidine Scaffolds in Drug Design
The structural diversity of pyrimidine derivatives has made them a focus of drug design efforts. Studies have shown that modifications to the pyrimidine ring can significantly impact the pharmacological profile of these compounds. For instance, research on the synthesis, characterization, and biological evaluation of substituted tetrahydropyrimidine derivatives has demonstrated their potential as anti-inflammatory agents, highlighting the importance of pyrimidine scaffolds in designing new therapeutic agents (Gondkar et al., 2013).
Applications in Synthetic Organic Chemistry
Beyond their biological activity, pyrimidine derivatives are also significant in synthetic organic chemistry. For example, hybrid catalysts have been used to synthesize pyranopyrimidine scaffolds, which are important intermediates in the production of various pharmacologically active compounds. These catalysts facilitate the development of complex molecules with potential applications in medicine and pharmaceuticals (Parmar et al., 2023).
Wirkmechanismus
Target of Action
7-Deaza-2’-deoxy-7-iodoadenosine, also known as (2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, is a modified oligonucleotide containing 7-Deazaadenine . It is primarily targeted towards DNA/RNA synthesis .
Mode of Action
The compound interacts with its targets by being incorporated into the DNA/RNA structure . This incorporation is facilitated by the use of specific polymerases . The presence of the 7-Deazaadenine moiety in the compound allows it to bind to ribonucleosides .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA/RNA synthesis . By being incorporated into the DNA/RNA structure, it can potentially alter the normal functioning of these pathways .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The incorporation of 7-Deaza-2’-deoxy-7-iodoadenosine into DNA/RNA can result in changes to the molecular and cellular functions of these nucleic acids . The exact effects can vary depending on the specific context and environment.
Action Environment
The action of 7-Deaza-2’-deoxy-7-iodoadenosine can be influenced by various environmental factors. For instance, its photophysical properties suggest that light exposure could potentially affect its activity . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH .
Eigenschaften
IUPAC Name |
(2S,3R,5S)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIIRHQRQZIIRT-CSMHCCOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



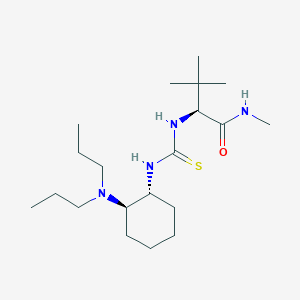
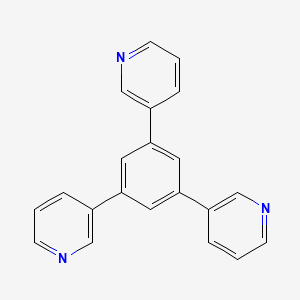
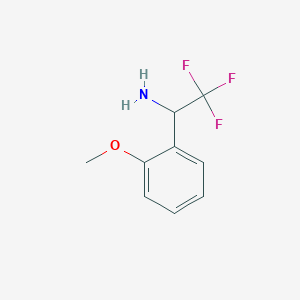

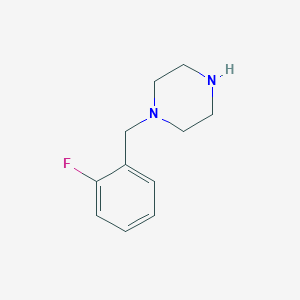
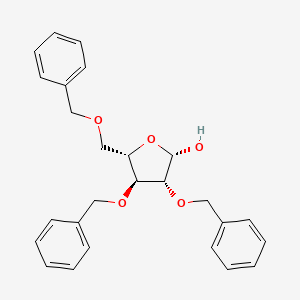
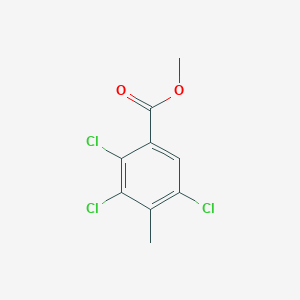

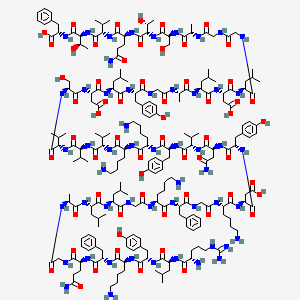
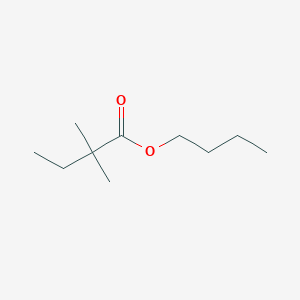
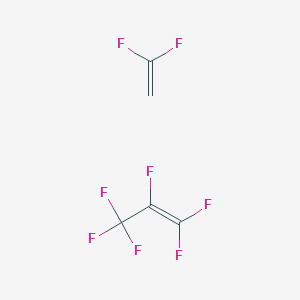
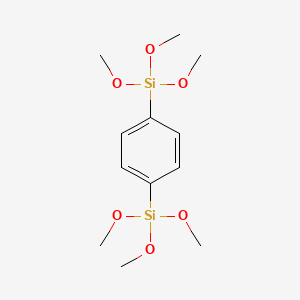

![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3068912.png)